Somatostatin SS-1

Gastric secretion inhibition Duration of action In vivo pharmacology

Somatostatin SS-1 (CAS 59983-96-9), also designated D,D-carbasomatostatin, is a synthetic cyclic peptide analogue of the endogenous neuroendocrine hormone somatostatin-14 (SRIF-14) with the molecular formula C78H108N18O19 and a molecular weight of 1601.8 g/mol. It was originally developed as the analogue des(Ala1,Gly2)[D-Trp8,D-Asu3,14]-somatostatin, a structure engineered to resist enzymatic degradation while preserving high-affinity interactions with somatostatin receptor subtype 2 (SSTR-2).

Molecular Formula C78H108N18O19
Molecular Weight 1601.8 g/mol
CAS No. 59983-96-9
Cat. No. B1256655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSomatostatin SS-1
CAS59983-96-9
SynonymsD,D-carbasomatostatin
somatostatin SS-1
Molecular FormulaC78H108N18O19
Molecular Weight1601.8 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O
InChIInChI=1S/C78H108N18O19/c1-43(81)66(102)84-41-63(101)85-52-29-15-16-32-55(78(114)115)88-75(111)61(42-97)94-77(113)65(45(3)99)96-74(110)58(37-48-25-11-6-12-26-48)93-76(112)64(44(2)98)95-69(105)54(31-18-20-34-80)87-72(108)59(38-49-40-83-51-28-14-13-27-50(49)51)91-71(107)57(36-47-23-9-5-10-24-47)89-70(106)56(35-46-21-7-4-8-22-46)90-73(109)60(39-62(82)100)92-68(104)53(86-67(52)103)30-17-19-33-79/h4-14,21-28,40,43-45,52-61,64-65,83,97-99H,15-20,29-39,41-42,79-81H2,1-3H3,(H2,82,100)(H,84,102)(H,85,101)(H,86,103)(H,87,108)(H,88,111)(H,89,106)(H,90,109)(H,91,107)(H,92,104)(H,93,112)(H,94,113)(H,95,105)(H,96,110)(H,114,115)
InChIKeyCCWNWQAFNNLKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Somatostatin SS-1 (CAS 59983-96-9): Chemical Identity and Core Pharmacological Profile for Research Procurement


Somatostatin SS-1 (CAS 59983-96-9), also designated D,D-carbasomatostatin, is a synthetic cyclic peptide analogue of the endogenous neuroendocrine hormone somatostatin-14 (SRIF-14) with the molecular formula C78H108N18O19 and a molecular weight of 1601.8 g/mol [1]. It was originally developed as the analogue des(Ala1,Gly2)[D-Trp8,D-Asu3,14]-somatostatin, a structure engineered to resist enzymatic degradation while preserving high-affinity interactions with somatostatin receptor subtype 2 (SSTR-2) [2]. Unlike endogenous somatostatin, which possesses a plasma half-life of only 1–3 minutes, SS-1 was designed with a modified backbone that confers extended functional duration [3]. The compound serves as a pharmacological tool for dissecting SSTR-2-mediated signaling and as a reference ligand in radioligand binding studies [4].

Why Somatostatin SS-1 Cannot Be Interchanged with Generic Somatostatin or Clinical SSTR-2 Analogues in Research Applications


Somatostatin receptor pharmacology is characterized by five distinct G-protein-coupled receptor subtypes (SSTR-1 through SSTR-5) with divergent tissue distributions, signaling mechanisms, and ligand recognition profiles [1]. Although native somatostatin-14 and somatostatin-28 bind all five subtypes with high affinity, clinically used peptide analogues such as octreotide, lanreotide, and vapreotide exhibit preferential affinity for SSTR-2 with varying selectivity over SSTR-3 and SSTR-5 [2]. Somatostatin SS-1 occupies a distinct experimental niche: its binding sites in rat brain were pharmacologically identified as equivalent to SSTR-2 receptors with a highly significant correlation (r = 0.94–0.99), while showing no significant correlation with SSTR-3 (r = 0.07) or SSTR-5 (r = 0.44) [3]. Critically, SS-1 demonstrates a longer duration of inhibitory action on gastric secretion compared to native somatostatin, with sustained effects observed at 90 minutes post-administration that exceed those of the endogenous peptide [4]. These properties cannot be assumed for generic somatostatin or other SSTR-2-preferring analogues without direct experimental validation.

Quantitative Differentiation Evidence for Somatostatin SS-1 (CAS 59983-96-9) Against Its Closest Comparators


Extended Duration of Inhibitory Action: SS-1 vs. Native Somatostatin in Gastric Secretion

In anesthetized rats, SS-1 (1–100 µg/kg i.v.) inhibited bethanechol-stimulated gastric mucosal blood flow (MBF) and gastric secretion in a dose-dependent manner [1]. At 30 minutes post-administration, SS-1 and native somatostatin exhibited no marked difference in the degree and manner of inhibition [1]. However, at 90 minutes post-administration, SS-1 maintained significant inhibitory action, whereas somatostatin's effect had largely subsided, demonstrating a meaningfully longer duration of action [1]. Furthermore, SS-1 inhibited gastric secretion more strongly than somatostatin under bethanechol stimulation, while MBF inhibition remained comparable [1].

Gastric secretion inhibition Duration of action In vivo pharmacology

Pharmacological Identity with SSTR-2: Binding Site Correlation vs. Other Receptor Subtypes

Radioligand binding studies using [125I]204-090 (a radiolabelled Tyr3 analogue of octreotide) in rat brain cerebral cortex membranes defined SS-1 binding sites [1]. The rank order of affinity of diverse SRIF analogues and synthetic peptides for SS-1 binding sites correlated highly significantly with recombinant human SSTR-2 receptors (r = 0.94–0.99) [1]. In marked contrast, the correlation between SS-1 binding and SSTR-5 binding was weak (r = 0.44), and the correlation with SSTR-3 binding was not significant (r = 0.07) [1]. Additionally, SS-1 and SRIF-1 binding sites display high affinity for SRIF-14, SRIF-28, octreotide, and seglitide, characteristics that distinguish them from SS-2 and SRIF-2 sites, which have very low affinity for these synthetic cyclic peptides [1].

Receptor subtype selectivity Radioligand binding SSTR-2 pharmacology

Brain Regional Distribution: SS-1-Selective Radioligand vs. Non-Selective Probe in Quantitative Radioautography

Quantitative radioautographic analysis in rat brain revealed that the SS-1-selective radioligand [125I]Tyr3-SMS 201-995 labelled only a fraction of the sites labelled by the non-selective probe [125I]Tyr0-D-Trp8-somatostatin-14 in specific brain regions, including superficial and deep cortical laminae, the basolateral amygdaloid nucleus, and the CA1 hippocampal area [1]. In these regions, differential binding densities were observed between the two radioligands depending on the competitor used, indicating the co-existence of SS-1 and SS-2 receptor subtypes [1]. In all other brain areas examined, somatostatin receptor sites were apparently of the SS-1 subtype exclusively [1]. The hypothalamus was identified as expressing a homogeneous class of SS-1-type binding sites by both radioligands [2].

Quantitative radioautography Brain mapping Receptor heterogeneity

Differential Gastric Secretion vs. Mucosal Blood Flow Inhibition: Functional Selectivity Profile of SS-1

Under bethanechol stimulation in anesthetized rats, SS-1 and native somatostatin inhibited gastric mucosal blood flow (MBF) to the same degree, whereas SS-1 inhibited gastric secretion more strongly than somatostatin [1]. Under pentagastrin stimulation, SS-1 and somatostatin inhibited MBF and gastric secretion to the same degree, but SS-1 again demonstrated a longer duration of action [1]. This functional dissociation—equivalent MBF inhibition but enhanced and prolonged gastric secretion inhibition under cholinergic stimulation—suggests that SS-1's structural modifications confer a differential pharmacodynamic profile not shared by native somatostatin [1].

Functional selectivity Gastric pharmacology In vivo efficacy

Plasma Stability Contrast: SS-1 Analogue Class vs. Native Somatostatin and Clinical Analogues

Native somatostatin-14 has a plasma half-life of approximately 1–3 minutes in humans, precluding its use without continuous intravenous infusion [1]. The clinical somatostatin analogue octreotide achieves an elimination half-life of 90–110 minutes in humans due to structural modifications including D-amino acid substitutions and an amino-terminal modification [2]. SS-1 was designed with a carbacyclic backbone modification (D-Asu3,14 replacing the Cys3-Cys14 disulfide bridge) and the des(Ala1,Gly2) truncation, modifications that confer resistance to aminopeptidase and endopeptidase degradation [3]. The analogue class to which SS-1 belongs was developed specifically to extend biological duration while maintaining SSTR-2 binding affinity—a combination not achievable with native somatostatin [3]. Although direct half-life quantification for SS-1 in humans is not available, its prolonged functional activity at 90 minutes in vivo (vs. native somatostatin's subsidence) is consistent with enhanced metabolic stability [4].

Peptide stability Half-life extension Enzymatic degradation resistance

Procurement-Relevant Research Application Scenarios for Somatostatin SS-1 (CAS 59983-96-9)


SSTR-2 Receptor Radioligand Binding and Autoradiography Studies

SS-1, in its radiolabelled form as [125I]204-090 or [125I]Tyr3-SMS 201-995, serves as a validated, high-resolution probe for mapping SSTR-2 receptor distribution in brain and peripheral tissues. Its pharmacological identity with SSTR-2 (r = 0.94–0.99 correlation) and negligible cross-reactivity with SSTR-3 (r = 0.07) make it suitable for distinguishing SSTR-2-mediated binding from other somatostatin receptor subtypes in quantitative autoradiography and homogenate binding assays [1]. This application is particularly relevant for neuroscience and oncology research groups studying SSTR-2 expression patterns. [1]

In Vivo Gastric Function Studies Requiring Sustained SSTR-2 Activation

SS-1 is appropriate for in vivo gastrointestinal pharmacology studies where sustained inhibition of gastric secretion is desired without the experimental confound of continuous intravenous infusion. At i.v. doses of 1–100 µg/kg in rats, SS-1 maintains significant inhibitory action on gastric secretion at 90 minutes post-administration, outperforming native somatostatin whose effect subsides before this time point [2]. This enables acute experimental protocols with a single bolus administration rather than infusion-based delivery. [2]

Functional Dissociation of SSTR-2-Mediated Gastric Effects

SS-1 uniquely dissociates gastric secretion inhibition from mucosal blood flow inhibition under bethanechol-stimulated conditions—a functional selectivity profile not observed with native somatostatin, which inhibits both parameters equivalently [3]. Researchers investigating the differential coupling of SSTR-2 to secretory vs. vascular endpoints in the gastric mucosa can use SS-1 as a pharmacological tool to isolate these pathways. [3]

Reference Compound for Novel SSTR-2 Ligand Development and Characterization

SS-1's well-characterized binding profile—high affinity for SSTR-2 with defined correlation coefficients against SSTR-3 (r = 0.07) and SSTR-5 (r = 0.44)—positions the compound as a reference standard for screening novel SSTR-2 agonists or antagonists in competitive binding assays [4]. Medicinal chemistry and drug discovery programs targeting SSTR-2 for neuroendocrine tumor imaging or therapy can employ SS-1 as a benchmark comparator to assess binding selectivity of new chemical entities. [4]

Quote Request

Request a Quote for Somatostatin SS-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.